molecular formula C14H11NO4 B7963870 Methyl 3-nitro-5-phenylbenzoate CAS No. 458537-98-9

Methyl 3-nitro-5-phenylbenzoate

Cat. No.: B7963870
CAS No.: 458537-98-9
M. Wt: 257.24 g/mol
InChI Key: FZUCZSWJAUYLMI-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-phenylbenzoate is an organic compound with the molecular formula C14H11NO4 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a nitro group at the 3-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-nitro-5-phenylbenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of methyl benzoate to produce methyl 3-nitrobenzoate, followed by a Friedel-Crafts acylation reaction to introduce the phenyl group at the 5-position .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale nitration and esterification processes. The reaction conditions are optimized to maximize yield and purity, often using catalysts and controlled temperatures to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-nitro-5-phenylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: Methyl 3-amino-5-phenylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-nitro-5-phenylbenzoic acid.

Scientific Research Applications

Methyl 3-nitro-5-phenylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-nitro-5-phenylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of target molecules, increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and a phenyl group on the benzoate structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-nitro-5-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(16)12-7-11(8-13(9-12)15(17)18)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUCZSWJAUYLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261222
Record name Methyl 5-nitro[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458537-98-9
Record name Methyl 5-nitro[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458537-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-nitro[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenylboronic acid (2.14 g, 17.59 mmol), potassium phosphate (4.50 g, 21.20 mmol), tetrakis(triphenylphosphine)palladium(0) (0.283 g, 0.24 mmol) and 3-iodo-5-nitro-benzoic acid methyl ester (3.00 g, 9.77 mmol) in dioxane (30 mL) were heated at 80° C. for 3 h. Saturated ammonium chloride was added and the product was extracted, washed with water, brine, dried over magnesium sulfate, and concentrated to dryness. Purification by chromatography gave 1.85 g of 5-nitro-biphenyl-3-carboxylic acid methyl ester, as a white solid.
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.283 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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